Methylhesperidin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

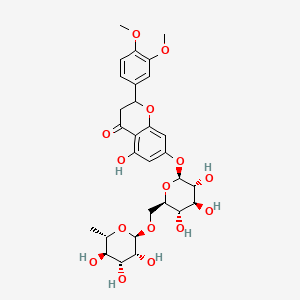

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-14(30)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)18(6-12)39-3/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3/t11-,17?,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMSHIGGVOJLBP-FZIAYWRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11013-97-1 | |

| Record name | 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, monomethyl ether, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the mechanism of action of methylhesperidin

An In-depth Technical Guide on the Core Mechanism of Action of Methylhesperidin

Introduction

This compound is a flavanone (B1672756) glycoside, a methylated derivative of the flavonoid hesperidin (B1673128), which is found abundantly in citrus fruits.[1][2] Its aglycone (non-sugar) form is known as hesperetin (B1673127). The methylation of hesperidin, particularly to form hesperidin methyl chalcone (B49325) (HMC), significantly increases its water solubility, bioavailability, and metabolic stability compared to its parent compound.[3][4][5] This enhanced bioavailability allows for more effective systemic distribution and sustained biological activity.[6] this compound and its related chalcone form are recognized for potent antioxidant, anti-inflammatory, and vasculoprotective properties, making them subjects of significant interest in drug development and nutritional science.[4][6] This document provides a detailed overview of the molecular mechanisms that underpin these therapeutic effects.

Core Mechanisms of Action

The biological activities of this compound are multifaceted, primarily revolving around the modulation of key signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory Action

This compound exerts robust anti-inflammatory effects by intervening in critical inflammatory cascades. The principal mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7]

In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of a host of pro-inflammatory genes.

This compound disrupts this process. Evidence suggests it inhibits the phosphorylation of key upstream kinases like Akt and Protein Kinase C (PKC) .[1][8] By inhibiting Akt and PKC phosphorylation, this compound prevents the activation of the IκB kinase (IKK) complex, thereby blocking IκB degradation and keeping NF-κB inactive in the cytoplasm.[1][9][10] This leads to a significant downregulation in the expression of NF-κB target genes, including inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-33) and vascular cell adhesion molecules (VCAM-1).[1][6][7]

Antioxidant Action

This compound's antioxidant capability is twofold: it acts as a direct scavenger of reactive oxygen species (ROS) and, more significantly, it upregulates the endogenous antioxidant defense system.[6]

The primary indirect mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[2][4]

Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like hydrolyzed this compound (h-MHES), this interaction is disrupted. Studies show that h-MHES increases the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) .[2][11] Activated p38 MAPK is believed to facilitate the release of Nrf2 from Keap1.

Once freed, Nrf2 translocates to the nucleus and binds to the ARE sequence in the promoter region of various cytoprotective genes. This binding initiates the transcription of several critical antioxidant enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, a potent antioxidant.[2][4]

-

Glutamate Cysteine Ligase Catalytic Subunit (GCLC): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[2][11]

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): An enzyme involved in detoxification.[4]

By activating this pathway, this compound enhances the cell's intrinsic ability to neutralize ROS and protect against oxidative damage, such as that induced by UVB radiation in keratinocytes.[2][11]

Vasculoprotective Effects

This compound is recognized for its "Vitamin P-like" activity, which involves strengthening capillary walls, reducing their permeability and fragility, and improving overall vascular health.[6][12] While direct studies on this compound are ongoing, the mechanisms of its precursor, hesperidin, are informative. Hesperidin and its metabolites have been shown to enhance the production of nitric oxide (NO) by stimulating endothelial nitric oxide synthase (eNOS).[13][14] NO is a potent vasodilator, and its increased availability helps to relax blood vessels, improve blood flow, and lower blood pressure.[15][16] This vasodilatory action, combined with its anti-inflammatory and antioxidant effects on the endothelium, contributes significantly to its cardiovascular benefits.[17][18]

Quantitative Data

The available quantitative data for this compound is primarily focused on its general binding properties and effective dosages in preclinical models. Specific enzymatic inhibition constants (e.g., IC₅₀) are not extensively reported in the surveyed literature.

| Parameter | Value | Context | Source(s) |

| Binding Constant (Kb) | 18 - 34 mM/L | Binding to Human Serum Albumin (BSA), indicating its capacity for systemic transport. | [1][8][10] |

| Effective Dosage (HMC) | 0.03 - 3 mg/kg (i.p.) | Dose-dependently reduced renal injury markers in a mouse model of diclofenac-induced nephrotoxicity. | [4] |

| Dietary Concentration | 5% (w/w) | Highest dose administered in a 96-week carcinogenicity study in mice, showing no toxic effects. | [19] |

Methodologies for Experimental Validation

The mechanisms described above have been elucidated using a range of standard molecular biology and pharmacology techniques.

Cell Culture and Treatment

-

Cell Lines: Human epidermal keratinocytes (for Nrf2 studies), human umbilical vein endothelial cells (HUVECs, for vascular studies), and various immune cells (e.g., macrophages) are commonly used.

-

Stimulation: To induce an inflammatory or oxidative state, cells are often pre-treated with agents like TNF-α, lipopolysaccharide (LPS), or exposed to UVB radiation before the application of this compound.[2][10][20]

Western Blotting for Protein Analysis

-

Protocol Outline: This technique is used to quantify the expression and phosphorylation status of key signaling proteins.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Quantification: Protein concentration is determined (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to target proteins (e.g., anti-p-Akt, anti-Nrf2, anti-HO-1) followed by secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate and imaged. This allows for the quantification of changes in protein levels or phosphorylation.

-

Gene Expression Analysis

-

Protocol Outline (RT-qPCR): Used to measure the mRNA levels of target genes.

-

RNA Extraction: Total RNA is isolated from treated cells.

-

Reverse Transcription (RT): RNA is converted to complementary DNA (cDNA).

-

Quantitative PCR (qPCR): The cDNA is amplified using primers specific for genes of interest (e.g., TNF-α, IL-6, HMOX1, NFE2L2). The level of amplification is monitored in real-time to determine the initial amount of mRNA.

-

Measurement of Oxidative Stress and Antioxidant Capacity

-

Assays: A panel of assays is typically used to assess the antioxidant effects.

-

TBARS Assay: Measures malondialdehyde (MDA), a product of lipid peroxidation, as an indicator of oxidative damage.[4]

-

GSH Assay: Quantifies the levels of reduced glutathione, a key intracellular antioxidant.[2][4]

-

FRAP (Ferric Reducing Antioxidant Power) & ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assays: Measure the total antioxidant capacity of a sample.[4]

-

Conclusion

This compound is a potent bioactive flavonoid derivative with a well-defined, multi-pronged mechanism of action. Its ability to concurrently suppress inflammatory cascades via NF-κB inhibition and bolster cellular antioxidant defenses through Nrf2 activation positions it as a promising therapeutic agent for conditions underpinned by inflammation and oxidative stress. Its vasculoprotective properties further enhance its potential utility in cardiovascular health. Future research should focus on elucidating more precise quantitative metrics of its interactions with molecular targets and further validating these mechanisms in human clinical trials.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Hydrolyzed this compound Induces Antioxidant Enzyme Expression via the Nrf2-ARE Pathway in Normal Human Epidermal Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent understanding of the mechanisms of the biological activities of hesperidin and hesperetin and their therapeutic effects on diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ingredients-lonier.com [ingredients-lonier.com]

- 7. Antioxidant and anti-inflammatory effects of hesperidin methyl chalcone in experimental ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methyl-Hesperidin | PKC | Akt | TargetMol [targetmol.com]

- 9. A Review on the Anti-inflammatory activity of Hesperidin, A Bioflavonoid Synthesized by Citrus fruits | Auctores [auctoresonline.org]

- 10. xcessbio.com [xcessbio.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. medindia.net [medindia.net]

- 13. Short-Term Effects of Glucosyl Hesperidin and Hesperetin on Blood Pressure and Vascular Endothelial Function in Spontaneously Hypertensive Rats [jstage.jst.go.jp]

- 14. Cardiovascular health: the natural benefits of hesperidin - Heart & Circulation - Nutranews [nutranews.org]

- 15. What is the mechanism of Hesperidin? [synapse.patsnap.com]

- 16. Effect of Hesperidin on Cardiovascular Disease Risk Factors: The Role of Intestinal Microbiota on Hesperidin Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Hesperidin contributes to the vascular protective effects of orange juice: a randomized crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Methyl hesperidin | CAS:11013-97-1 | Manufacturer ChemFaces [chemfaces.com]

- 20. Hesperidin Functions as an Ergogenic Aid by Increasing Endothelial Function and Decreasing Exercise-Induced Oxidative Stress and Inflammation, Thereby Contributing to Improved Exercise Performance - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of Methylhesperidin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhesperidin, a methylated derivative of the flavonoid hesperidin (B1673128), has garnered significant interest in the pharmaceutical and nutraceutical industries due to its enhanced water solubility and potentially improved bioavailability compared to its parent compound. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of this compound, with a focus on hesperidin methyl chalcone (B49325) (HMC), a common form of this compound. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising compound.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound, primarily studied as HMC, involves its absorption, distribution, metabolism, and excretion (ADME). Methylation of hesperidin to form HMC improves its solubility, which is a critical factor for enhancing its absorption and systemic bioavailability.[1]

Absorption

Following oral administration, hesperidin methyl chalcone is absorbed from the gastrointestinal tract. In a study involving radiolabeled (14C) HMC in rats, peak radioactivity levels in the blood were observed between 1 and 2 hours after oral administration of a 10 mg/kg dose, indicating relatively rapid absorption.[1][2] The improved water solubility of HMC contributes to its enhanced absorption compared to the poorly soluble hesperidin.[1]

Distribution

Once absorbed, this compound and its metabolites are distributed throughout the body. While specific tissue distribution data for this compound is limited, the pattern of radioactivity observed in preclinical studies suggests systemic distribution.[1]

Metabolism

The metabolism of this compound is a complex process involving enzymatic transformations in the gut and the liver.

1. Deglycosylation by Gut Microbiota: A crucial initial step in the metabolism of this compound, similar to hesperidin, is the hydrolysis of the glycosidic bond by enzymes produced by the gut microbiota.[3][4] This process, known as deglycosylation, releases the aglycone, which is a methylated form of hesperetin (B1673127). Specific bacteria, such as Bifidobacterium pseudocatenulatum, possess α-rhamnosidase activity capable of cleaving the rutinose moiety.[3]

2. Phase I and Phase II Metabolism: Following deglycosylation, the methylated aglycone undergoes extensive phase I and phase II metabolism, primarily in the liver and intestinal cells.[2][5]

-

Phase I Metabolism: This may involve demethylation reactions.

-

Phase II Metabolism: The primary phase II metabolic pathways for the aglycone are glucuronidation and sulfation.[2][6] Various UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes are responsible for conjugating glucuronic acid and sulfate (B86663) groups to the hydroxyl moieties of the aglycone, respectively.[2][6] In studies with hesperetin, UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9 have been identified as key enzymes in its glucuronidation.[2] SULT1A1, SULT1A2, SULT1A3, SULT1B1, and SULT1C4 are involved in its sulfation.[2] The resulting glucuronide and sulfate conjugates are more water-soluble and are readily excreted.

Hesperidin methyl chalcone itself is a mixture of partially and fully methoxylated forms of hesperidin.[7]

Excretion

The metabolites of this compound are primarily eliminated from the body through feces and urine. In the study with 14C-labeled HMC in rats, fecal excretion was found to be higher than urinary excretion after oral administration.[1] The majority of the administered dose was excreted within the first 24 hours.[1]

Quantitative Pharmacokinetic Data

Quantitative data on the pharmacokinetics of this compound are limited, with most studies focusing on its precursor, hesperidin, or its aglycone, hesperetin. The available data for hesperidin methyl chalcone in rats are summarized below.

| Parameter | Species | Dose | Route | Value | Reference |

| Tmax (Time to Peak Concentration) | Rat | 10 mg/kg | Oral | 1 - 2 hours | [1][2] |

| Primary Route of Excretion | Rat | 10 mg/kg | Oral | Feces > Urine | [1] |

| Excretion Timeframe | Rat | 10 mg/kg | Oral | Majority within 24 hours | [1] |

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for assessing the pharmacokinetics of this compound in a rat model.

1. Animal Model:

-

Species: Wistar or Sprague-Dawley rats.

-

Housing: Maintained under standard laboratory conditions with controlled temperature, humidity, and light-dark cycle.

-

Acclimatization: Animals should be acclimatized for at least one week before the experiment.

-

Fasting: Rats should be fasted overnight with free access to water before dosing.

2. Dosing:

-

Test Article: this compound (e.g., HMC) dissolved or suspended in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).

-

Dose Administration: Administer a single oral dose via gavage. A typical dose might range from 10 to 100 mg/kg.

3. Blood Sampling:

-

Collection Sites: Blood samples can be collected from the tail vein, saphenous vein, or via cardiac puncture at the termination of the study.

-

Time Points: Collect blood samples at predefined time points, for example: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Sample Processing: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge the blood to separate plasma. Store plasma samples at -80°C until analysis.

4. Sample Analysis:

-

Analytical Method: Use a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of this compound and its metabolites in plasma.

-

Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) from the plasma concentration-time data using appropriate software.

In Vitro Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of compounds.

1. Cell Culture:

-

Cell Line: Caco-2 cells (human colorectal adenocarcinoma).

-

Culture Conditions: Culture cells in a suitable medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

-

Monolayer Formation: Seed Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) and allow them to differentiate for 21 days to form a confluent monolayer.

2. Permeability Assay:

-

Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Test Compound Preparation: Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a specific concentration (e.g., 10 µM).[8]

-

Transport Experiment:

-

Apical to Basolateral (A-B) Transport: Add the test compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

-

Basolateral to Apical (B-A) Transport: Add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.

-

-

Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.[3]

-

Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

In Vitro Metabolism with Human Liver Microsomes

This assay is used to investigate the metabolic stability and identify the metabolites of a compound.

1. Reaction Components:

-

Enzyme Source: Pooled human liver microsomes.

-

Cofactors: NADPH regenerating system (to support Phase I metabolism) and UDPGA (to support glucuronidation).

-

Buffer: Phosphate buffer (pH 7.4).

2. Incubation:

-

Reaction Mixture: Prepare a reaction mixture containing liver microsomes, buffer, and this compound.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

-

Initiation: Start the reaction by adding the cofactor solution.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 0, 15, 30, 60 minutes).

-

Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

3. Sample Processing and Analysis:

-

Centrifugation: Centrifuge the terminated reaction mixture to precipitate proteins.

-

Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound and identify the formed metabolites.

4. Data Analysis:

-

Metabolic Stability: Determine the in vitro half-life and intrinsic clearance of this compound.

-

Metabolite Identification: Characterize the chemical structures of the metabolites based on their mass spectral data.

Visualizations

Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for an in vivo pharmacokinetic study.

Conclusion

This compound, particularly in the form of hesperidin methyl chalcone, exhibits improved solubility and absorption compared to its parent compound, hesperidin. Its metabolism is a multi-step process initiated by gut microbiota, followed by extensive phase I and phase II metabolism in the liver and intestines. The resulting metabolites are then excreted primarily through feces and urine. Further research is warranted to fully elucidate the complete pharmacokinetic profile of this compound in humans, including the identification and quantification of all major metabolites, to better understand its therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field of drug development to design and interpret studies involving this promising flavonoid derivative.

References

- 1. Absorption and elimination of (14C) hesperidin methylchalcone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase II metabolism of hesperetin by individual UDP-glucuronosyltransferases and sulfotransferases and rat and human tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 4. researchgate.net [researchgate.net]

- 5. Identfication of Phase I and Phase II Metabolites of Hesperetin in Rat Liver Microsomes by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 6. researchgate.net [researchgate.net]

- 7. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

The Bioavailability of Methylhesperidin vs. Hesperidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hesperidin (B1673128), a prominent flavanone (B1672756) glycoside found in citrus fruits, has garnered significant attention for its potential therapeutic benefits. However, its clinical utility is often hampered by poor aqueous solubility, leading to low and variable bioavailability. To overcome this limitation, derivatives such as methylhesperidin have been developed. This technical guide provides an in-depth analysis of the comparative bioavailability of this compound and hesperidin, focusing on the underlying mechanisms of absorption and metabolism. While direct comparative human pharmacokinetic data for this compound versus hesperidin is limited in publicly available literature, this guide synthesizes existing data on hesperidin and its modified forms to elucidate the enhanced bioavailability of this compound.

Introduction: The Solubility Challenge of Hesperidin

Hesperidin's molecular structure, which includes a rutinose sugar moiety, contributes to its poor solubility in water. This intrinsic property is a major determinant of its limited absorption in the gastrointestinal tract, resulting in reduced systemic availability and, consequently, diminished biological activity.[1] Methylation of hesperidin to form this compound is a chemical modification aimed at increasing its water solubility, thereby enhancing its potential for absorption and therapeutic efficacy.

Comparative Bioavailability: Quantitative Insights

Table 1: Pharmacokinetic Parameters of Different Hesperidin Formulations in Humans

| Formulation | Cmax (µM) | Tmax (h) | AUC (µM·h) | Study Population | Dosage | Reference |

| Hesperidin Epimeric Mixture (HEM) | - | ~7-8 | - | Healthy Volunteers | 500 mg | [2] |

| Micronized Hesperidin Epimeric Mixture (MHEM) | Higher than HEM | ~7-8 | Higher than HEM | Healthy Volunteers | 500 mg | [2] |

| Micronized 2S-Hesperidin (M2SH) | Highest | Lower than HEM | Highest | Healthy Volunteers | 500 mg | [2] |

| Hesperetin-7-O-glucoside | - | 0.6 ± 0.1 | - | Healthy Volunteers | - | [3] |

| Hesperidin (from orange juice) | - | 8.0 ± 0.5 | - | Healthy Volunteers | - | [4] |

Note: Dashes indicate that the specific quantitative data was not provided in the abstract. AUC and Cmax for MHEM and M2SH were reported to be significantly higher than for HEM.[2]

Table 2: Relative Urinary Excretion of Hesperidin Metabolites

| Formulation | Relative Urinary Excretion (%) | Study Population | Dosage | Reference |

| Hesperidin Epimeric Mixture (HEM) | 43 ± 8.0 | Healthy Volunteers | 500 mg | [5][6] |

| Micronized Hesperidin Epimeric Mixture (MHEM) | 55 ± 15 | Healthy Volunteers | 500 mg | [5][6] |

| Micronized 2S-Hesperidin (M2SH) | 70 ± 14 | Healthy Volunteers | 500 mg | [5][6] |

Mechanism of Absorption and Metabolism: The Role of Gut Microbiota

The bioavailability of hesperidin is intrinsically linked to its metabolism by the intestinal microbiota. Hesperidin itself is poorly absorbed in the small intestine. The primary pathway for its absorption involves the enzymatic action of the gut microbiota in the colon.

Signaling Pathway of Hesperidin Metabolism and Absorption

The following diagram illustrates the key steps in the metabolic fate of hesperidin following oral ingestion.

Caption: Metabolic pathway of hesperidin absorption.

Hesperidin transits largely intact through the stomach and small intestine.[7] Upon reaching the colon, the gut microbiota hydrolyzes the rutinose moiety from hesperidin, releasing its aglycone form, hesperetin.[1][8] This deglycosylation step is critical, as hesperetin is more readily absorbed by the colonocytes. Following absorption, hesperetin undergoes extensive phase II metabolism (glucuronidation and sulfation) within the enterocytes and the liver before entering systemic circulation as conjugated metabolites.[9]

The enhanced water solubility of this compound is presumed to facilitate its interaction with the gut microbiota and subsequent absorption, although the specific impact on the rate and extent of deglycosylation has not been detailed in the available literature.

Experimental Protocols: A Methodological Overview

The cited studies on hesperidin bioavailability typically employ a randomized, crossover, double-blind clinical trial design.[6][10]

Subject Population

Studies are generally conducted in healthy adult volunteers.[10] Exclusion criteria often include the use of medications or supplements that could interfere with flavonoid metabolism, gastrointestinal diseases, and recent use of antibiotics.[11]

Study Design and Dosing

A crossover design is frequently used, where each participant receives each of the different hesperidin formulations with a washout period in between to avoid carry-over effects.[10][11] Dosages of hesperidin administered in these studies are typically in the range of 500 mg.[10]

Sample Collection and Analysis

Blood and urine samples are collected at various time points post-administration to determine the concentration of hesperidin metabolites.[2][6] The primary analytical method for quantifying hesperidin and its metabolites in biological matrices is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a hesperidin bioavailability study.

Caption: A typical clinical trial workflow.

Conclusion

References

- 1. Hesperidin: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Gastrointestinal absorption and metabolism of hesperetin-7-O-rutinoside and hesperetin-7-O-glucoside in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Hesperidin Bioavailability Is Increased by the Presence of 2S-Diastereoisomer and Micronization-A Randomized, Crossover and Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hesperidin Bioavailability Is Increased by the Presence of 2S-Diastereoisomer and Micronization—A Randomized, Crossover and Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Insights into the Metabolism of the Flavanones Eriocitrin and Hesperidin: A Comparative Human Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Hesperidin on Cardiovascular Disease Risk Factors: The Role of Intestinal Microbiota on Hesperidin Bioavailability [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Study of the Bioavailability of Three Hesperidin Extracts. [ctv.veeva.com]

- 11. researchgate.net [researchgate.net]

Methylhesperidin: A Technical Guide to Solubility in Research Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of methylhesperidin, a methylated derivative of the citrus bioflavonoid hesperidin (B1673128). Methylation significantly enhances the aqueous solubility of hesperidin, making it a compound of great interest for pharmaceutical and cosmetic applications. Understanding its solubility in various research solvents is critical for designing in vitro experiments, developing formulations, and ensuring accurate, reproducible results. This document compiles quantitative solubility data, details a standard experimental protocol for solubility determination, and illustrates key signaling pathways influenced by this compound.

Core Topic: Solubility of this compound

This compound's solubility profile is a key determinant of its utility in research and development. While its parent compound, hesperidin, is notoriously poorly soluble in aqueous solutions, this compound is readily soluble in water and a range of common organic solvents.[1] This enhanced solubility is crucial for achieving desired concentrations in cell culture media, preparing stock solutions, and formulating delivery systems.

Data Presentation: Quantitative Solubility

The following table summarizes the known solubility of this compound in various solvents. The data has been compiled from technical data sheets and patents. It is important to note that "this compound" can refer to a mixture of methylated derivatives, and solubility can be affected by the specific isomeric form, purity, temperature, and the grade of the solvent used (e.g., hygroscopic DMSO can impact results).[2]

| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[2][3][4] | ~160.1 mM[2][3][4] | Ultrasonic assistance may be needed. Use of fresh, non-hygroscopic DMSO is recommended.[2][3] |

| Water | Very readily soluble (1:1)[1] | Not specified | A Certificate of Analysis for one product simply lists "Water" as a solvent.[5] |

| Ethanol | Soluble[1][6] | Not specified | Also soluble in mixed solvents containing ethanol.[6] |

| Methanol | Soluble[1][7] | Not specified | - |

| Propylene Glycol | Soluble[6] | Not specified | - |

| Pyridine | Soluble[8] | Not specified | - |

| Isopropyl Alcohol | Slightly soluble[1] | Not specified | - |

| Chloroform | Slightly soluble[1] | Not specified | - |

| Ethyl Acetate | Slightly soluble[1] | Not specified | - |

| Ether | Insoluble[1] | - | - |

| Benzene | Insoluble[1] | - | - |

| Petroleum Ether | Insoluble[1] | - | - |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL[2] | ≥ 4.00 mM[2] | Common vehicle for in vivo studies.[2] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[2] | ≥ 4.00 mM[2] | Common vehicle for in vivo studies.[2] |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL[2] | ≥ 4.00 mM[2] | Common vehicle for in vivo studies.[2] |

Experimental Protocols: Solubility Determination

A precise and reproducible method is essential for determining the solubility of a compound. The shake-flask method is a widely recognized and reliable technique for establishing the thermodynamic solubility of flavonoids and other research compounds.

Protocol: Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (crystalline powder)

-

Solvent of interest (e.g., phosphate-buffered saline pH 7.4, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control (incubator)

-

Centrifuge or filtration apparatus (e.g., Millipore Multiscreen solubility filter plates)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Solvent: Prepare the desired solvent or buffer system. Ensure the pH is accurately adjusted and recorded.

-

Addition of Solute: Add an excess amount of crystalline this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached, confirming saturation.

-

Equilibration: Add a precise volume of the chosen solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

-

Incubation and Agitation: Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[3][6][9]

-

Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. To ensure a clear supernatant free of particulates, either centrifuge the vials at high speed or filter the solution using a suitable syringe filter (e.g., 0.22 µm).[3]

-

Sample Dilution: Carefully pipette a known volume of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical method, such as UV-Vis spectrophotometry at its λmax or HPLC.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported as mass per volume (e.g., mg/mL) or molarity (mol/L).

The following workflow diagram illustrates the shake-flask method.

Mandatory Visualization: Signaling Pathways

This compound exerts its biological effects by modulating key intracellular signaling pathways. Its antioxidant and anti-inflammatory properties are linked to the activation of the Nrf2 pathway and the inhibition of the Akt pathway.

Inhibition of Akt/PKC Signaling Pathway

This compound and its parent compound, hesperidin, have been shown to reduce the expression of adhesion molecules like VCAM-1, which is induced by inflammatory cytokines such as TNF-α. This effect is achieved by inhibiting the phosphorylation, and thus the activation, of key signaling proteins Akt and Protein Kinase C (PKC).[3] This inhibition disrupts the downstream signaling cascade that leads to inflammation.

Activation of Nrf2 Signaling Pathway

Hesperidin methyl chalcone (B49325) (HMC), a related soluble derivative, provides significant antioxidant protection by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. HMC can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), bolstering the cell's antioxidant defenses.[9]

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. Involvement of PI3K/Akt pathway in the protective effect of hesperidin against a chemically induced liver cancer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Hesperidin protects against chemically induced hepatocarcinogenesis via modulation of Nrf2/ARE/HO-1, PPARγ and TGF-β1/Smad3 signaling, and amelioration of oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 9. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway | MDPI [mdpi.com]

A Technical Guide to the Chemical Structure and Spectral Properties of Methylhesperidin

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: Methylhesperidin is a flavanone (B1672756) glycoside, specifically a methylated derivative of hesperidin (B1673128), a bioflavonoid abundantly found in citrus fruits. Its enhanced solubility compared to its parent compound, hesperidin, has made it a subject of interest in pharmaceuticals and cosmetics. This document provides a comprehensive overview of the chemical structure, spectral properties, and relevant experimental protocols for this compound, intended to serve as a technical resource for the scientific community.

Chemical Structure and Identification

This compound is structurally characterized as hesperidin in which the hydroxyl group at the 3'-position of the B-ring has been replaced by a methoxy (B1213986) group.[1] This modification alters its physicochemical properties, notably its solubility.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | --INVALID-LINK--[1] |

| Molecular Formula | C₂₉H₃₆O₁₅ | --INVALID-LINK--[1] |

| Molecular Weight | 624.6 g/mol | --INVALID-LINK--[1] |

| Canonical SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O | --INVALID-LINK-- |

| InChI Key | GUMSHIGGVOJLBP-SLRPQMTOSA-N | --INVALID-LINK-- |

| CAS Number | 11013-97-1 | --INVALID-LINK--[1] |

Spectral Properties

The spectral data for this compound are crucial for its identification and quantification. While comprehensive spectral data for this compound are not as widely published as for its parent compound, hesperidin, the following tables summarize the available and expected spectral characteristics.

UV-Visible Spectroscopy

Table 2: UV-Visible Spectral Data for this compound

| λmax (nm) | Solvent | Reference |

| 226, 282 | Not Specified | --INVALID-LINK--[2] |

| ~283-290 | Methanol or NaOH solution | Expected based on hesperidin data[3][4][5] |

Note: Flavanones typically exhibit two major absorption bands in their UV-Vis spectra.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be very similar to that of hesperidin, with the key difference arising from the additional C-O stretching from the new methoxy group and a potential change in the O-H stretching band.

Table 3: Expected IR Absorption Bands for this compound (based on Hesperidin data)

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference (Hesperidin) |

| ~3400-3550 | O-H stretching (phenolic and alcoholic) | [7][8] |

| ~2900-3000 | C-H stretching (aliphatic and aromatic) | [7][8] |

| ~1645-1650 | C=O stretching (conjugated ketone in C-ring) | [7][8] |

| ~1515-1610 | C=C stretching (aromatic) | [7][8] |

| ~1000-1300 | C-O stretching (ethers, alcohols, glycosidic bond) | [7][8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data for this compound are scarce in the literature. However, the spectra can be predicted based on the well-documented assignments for hesperidin. The most notable differences would be the appearance of a singlet around 3.8-3.9 ppm in the ¹H NMR spectrum corresponding to the additional methoxy group, and a corresponding signal in the ¹³C NMR spectrum. The chemical shifts of the protons and carbons in the B-ring would also be affected by the methylation.

Table 4: Predicted ¹H and ¹³C NMR Data for this compound (based on Hesperidin)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Differences from Hesperidin | Reference (Hesperidin) |

| ¹H NMR | |||

| Aromatic Protons | 6.0 - 7.5 | Shifts in B-ring protons (H-2', H-5', H-6') | [8][9][10] |

| Anomeric Protons | ~4.5 and ~5.0 | Similar to hesperidin | [9][10] |

| Methoxy Protons | Two singlets (~3.8-3.9) | Appearance of a new singlet for the 3'-OCH₃ group | [8][9] |

| ¹³C NMR | |||

| Carbonyl Carbon (C-4) | ~197 | Similar to hesperidin | [8][9] |

| Aromatic Carbons | 95 - 165 | Shifts in B-ring carbons (C-1' to C-6') | [8][9][11] |

| Methoxy Carbons | Two signals (~56) | Appearance of a new signal for the 3'-OCH₃ carbon | [8][9] |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be similar to hesperidin, involving the cleavage of the glycosidic bond.

Table 5: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description | Reference (Hesperidin Fragmentation) |

| [M+H]⁺ | 625.2 | Protonated molecular ion | Based on MW[1] |

| [M-H]⁻ | 623.2 | Deprotonated molecular ion | --INVALID-LINK--[1] |

| Aglycone fragment | 317 | Resulting from the loss of the rutinoside moiety (308 Da) | [12][13] |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the methylation of hesperidin.

Protocol: Methylation of Hesperidin with Dimethyl Sulfate

-

Dissolution: Dissolve hesperidin in an aqueous alkaline solution, such as sodium hydroxide (B78521) or potassium hydroxide.

-

Methylation: Add a methylating agent, such as dimethyl sulfate, dropwise to the solution while stirring. Other methylating agents like methyl iodide or methyl trifluoromethanesulfonate (B1224126) can also be used.[9]

-

Reaction: Maintain the reaction at room temperature with continuous stirring for several hours (e.g., 6-8 hours).

-

Neutralization: Adjust the pH of the reaction mixture to 4-5 using an acid like sulfuric acid or glacial acetic acid.[9]

-

Extraction: Extract the product with a suitable organic solvent, such as n-butanol.

-

Purification: Evaporate the organic solvent under reduced pressure. The resulting residue can be recrystallized from a solvent like isopropanol (B130326) or 95% ethanol (B145695) to obtain purified this compound.[9]

General Protocols for Spectral Analysis

-

UV-Visible Spectroscopy: A solution of this compound is prepared in a suitable solvent (e.g., methanol, ethanol, or a buffer solution). The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-400 nm, to determine the wavelengths of maximum absorbance (λmax).[4]

-

Infrared Spectroscopy: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet. The IR spectrum is then recorded using an FTIR spectrometer.

-

NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or methanol-d₄). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Mass Spectrometry: The sample is introduced into the mass spectrometer, often via an LC-MS interface. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.

Biological Activity and Signaling Pathways

This compound has been shown to possess biological activities, including anti-inflammatory and antioxidant effects. It has been reported that this compound, along with hesperidin, can reduce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α) by inhibiting the phosphorylation of Akt and Protein Kinase C (PKC).[14]

Caption: Inhibition of TNF-α induced VCAM-1 expression by this compound.

This guide provides a foundational understanding of this compound's chemical and spectral characteristics. Further research is encouraged to fully elucidate its properties and potential applications.

References

- 1. This compound | C29H36O15 | CID 5284419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. archives.ijper.org [archives.ijper.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scialert.net [scialert.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Hesperidin(520-26-3) 13C NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. selleckchem.com [selleckchem.com]

Methylhesperidin in Capillary Permeability: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of methylhesperidin, also known as hesperidin (B1673128) methyl chalcone (B49325) (HMC), in the in vivo assessment of capillary permeability. This compound, a more soluble derivative of the flavonoid hesperidin found in citrus fruits, has demonstrated significant potential in reducing capillary leakage, a key factor in various pathological conditions. This document outlines the experimental methodologies, summarizes key quantitative findings, and explores the potential signaling pathways involved in its mechanism of action.

Core Concepts in Capillary Permeability

Capillary permeability refers to the capacity of blood vessel walls to allow the flow of small molecules and plasma proteins from the intravascular space to the surrounding tissue. Increased capillary permeability, or vascular leakage, is a hallmark of inflammation and is implicated in conditions such as edema, sepsis, and allergic reactions. The investigation of agents that can modulate capillary permeability is therefore of significant therapeutic interest.

In Vivo Models for Assessing Capillary Permeability

Several well-established in vivo models are utilized to quantify changes in capillary permeability. These methods are crucial for evaluating the efficacy of compounds like this compound.

Intravital Microscopy of the Hamster Cheek Pouch

One of the primary models used to study the effects of this compound on capillary permeability is the hamster cheek pouch preparation, visualized through intravital microscopy. This technique allows for the direct observation and quantification of macromolecular leakage from postcapillary venules in real-time.

Experimental Protocol:

-

Animal Preparation: Male hamsters are anesthetized, and the cheek pouch is everted and prepared for microscopic observation.

-

Tracer Administration: A fluorescently labeled macromolecule, typically fluorescein-labeled dextran (B179266) (e.g., FITC-dextran 150,000 Da), is injected intravenously. Under normal conditions, this large molecule is retained within the vasculature.

-

Induction of Permeability: Pro-inflammatory agents such as bradykinin, histamine, or leukotriene B4 (LTB4) are applied topically to the cheek pouch preparation to induce a localized increase in capillary permeability.[1]

-

This compound Administration: this compound is administered intravenously prior to the application of the permeability-inducing agent.

-

Quantification of Leakage: The number of fluorescent leakage sites from postcapillary venules is quantified using an ultraviolet (UV)-light microscope. A significant reduction in the number of leaky sites in this compound-treated animals compared to controls indicates an inhibitory effect on capillary permeability.[1]

The Miles Assay

The Miles assay is another widely used method to assess vascular permeability in the skin of animal models, typically mice or rats. It relies on the extravasation of a dye bound to albumin.

Experimental Protocol:

-

Dye Injection: Evans blue dye, which binds to serum albumin, is injected intravenously into the animal.

-

Induction of Local Inflammation: Permeability-inducing agents are injected intradermally at specific sites on the animal's shaved back.

-

This compound Treatment: The test compound, this compound, can be administered systemically (e.g., intraperitoneally or orally) at a predetermined time before the induction of inflammation.

-

Quantification of Leakage: After a set period, the animal is euthanized, and the skin at the injection sites is excised. The Evans blue dye that has leaked into the tissue is extracted using a solvent (e.g., formamide) and quantified spectrophotometrically. The amount of dye extravasation is directly proportional to the increase in vascular permeability.

Quantitative Data on the Efficacy of this compound

A key study by Bouskela et al. (1994) provides significant evidence for the in vivo efficacy of this compound in reducing capillary permeability. The following table summarizes the findings from this study, which demonstrated the inhibitory effect of intravenously administered this compound on the increase in macromolecular permeability induced by various inflammatory mediators in the hamster cheek pouch model.

| Permeability-Inducing Agent | Treatment | Outcome | Reference |

| Bradykinin | This compound (i.v.) | Significantly inhibited the increase in the number of fluorescent vascular leakage sites. | [1] |

| Histamine | This compound (i.v.) | Significantly inhibited the increase in the number of fluorescent vascular leakage sites. | [1] |

| Leukotriene B4 (LTB4) | This compound (i.v.) | Significantly inhibited the increase in the number of fluorescent vascular leakage sites. | [1] |

Note: The specific dosages and percentage of inhibition were not detailed in the available abstract of the primary study.

Signaling Pathways Implicated in the Action of this compound

The precise molecular mechanisms by which this compound reduces capillary permeability are still under investigation. However, its known anti-inflammatory and antioxidant properties suggest the involvement of key signaling pathways that regulate endothelial barrier function.

Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those involved in increasing vascular permeability. Several studies have indicated that the anti-inflammatory effects of hesperidin and its derivatives are mediated, at least in part, through the inhibition of the NF-κB pathway. By suppressing NF-κB activation, this compound may reduce the expression of inflammatory cytokines and adhesion molecules that contribute to endothelial barrier dysfunction.

References

Methylhesperidin: A Technical Guide to Early-Stage Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhesperidin, a flavanone (B1672756) glycoside derived from citrus fruits, is emerging as a compound of interest in therapeutic research. As a methylated derivative of hesperidin (B1673128), it shares a structural backbone with a class of flavonoids known for their antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide synthesizes the current early-stage research on this compound and its closely related analogues, hesperidin and hesperidin methyl chalcone (B49325), to provide a comprehensive overview of its therapeutic potential. While direct research on this compound is still developing, the data from its parent compounds offer significant insights into its possible mechanisms of action and therapeutic applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further investigation and drug development efforts.

Quantitative Data Summary

The following tables present a consolidated view of the quantitative data available for this compound and its related compounds from various preclinical studies. This data is crucial for comparing the potency and efficacy of these compounds across different biological assays.

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity

| Compound | Assay | Model System | Concentration/Dose | Result | Source |

| Hesperidin | DPPH Radical Scavenging | Chemical Assay | 10 µM | 24 ± 0.5774% reduction | [1] |

| 25 µM | 35 ± 0.5774% reduction | [1] | |||

| 50 µM | 38 ± 0.57% reduction | [1] | |||

| 100 µM | 40 ± 0.5% reduction | [1] | |||

| Hesperidin | Ferric Reducing Antioxidant Power (FRAP) | Chemical Assay | 10 µM | 3.36 ± 0.197 (mean reduction value) | [1] |

| 50 µM | 5.48 ± 0.279 (mean reduction value) | [1] | |||

| 75 µM | 7.5 ± 0.259 (mean reduction value) | [1] | |||

| 100 µM | 10.050 ± 0.832 (mean reduction value) | [1] | |||

| Hesperidin | Nitrite (NO2) Production | LPS-induced RAW 264.7 cells | 10 µM | 4.8967 ± 0.5 µM | [1] |

| 20 µM | 3.6 ± 0.7 µM | [1] | |||

| 30 µM | 2.8667 ± 0.5 µM | [1] | |||

| Hesperidin | Cytokine Production (IL-8) | PMA + A23187-induced cells | 0.01 mg/mL | 0.6 ± 0.21 ng/mL | [1] |

| Hesperidin | Cytokine Production (IL-1β) | PMA + A23187-induced cells | 0.1 mg/mL | 0.0367 ± 0.036 ng/mL | [1] |

| Hesperidin | Cytokine Production (TNF-α) | PMA + A23187-induced cells | 0.1 mg/mL | 0.30 ± 0.091 mg/mL | [1] |

| Hesperetin Derivatives | DPPH Radical Scavenging | Chemical Assay | Various | IC50 values ranging from 1.2 µM to 70 µM | [2] |

| Hesperetin Derivatives | ABTS Radical Scavenging | Chemical Assay | Various | IC50 values ranging from 24 µM to 276 µM | [2] |

Table 2: In Vitro Anticancer Activity

| Compound | Cell Line | Assay | IC50 Value | Source |

| Hesperidin Methyl Chalcone (HMC) | A549 (Non-small cell lung cancer) | MTT Assay | 51.16 ± 1.9 µM | [3] |

| Hesperetin | A549 (Non-small cell lung cancer) | MTT Assay | 49.14 ± 1.4 µM | [3] |

| Hesperetin Derivatives | MCF-7, HepG2, HeLa | MTT Assay | Moderate IC50 values | [2] |

Table 3: In Vivo Antitumor Activity of Hesperidin Methyl Chalcone (HMC) in Ehrlich Ascites Carcinoma (EAC) Model

| Parameter | EAC Control Group | HMC-Treated Group | Hesperetin-Treated Group | Source |

| Tumor Volume | Significantly higher | Reduced | Reduced | [3] |

| Tumor Weight | Significantly higher | Reduced | Reduced | [3] |

| Life Span | Shorter | Increased | Increased | [3] |

| **RBC Count (million/mm³) ** | Lower | 8.56 ± 0.59 | 7.43 ± 0.62 | [3] |

| Hemoglobin (g/dL) | Lower | 10.66 ± 0.54 | 11.7 ± 0.57 | [3] |

Signaling Pathways and Mechanisms of Action

Early research suggests that this compound and its related compounds exert their therapeutic effects by modulating key signaling pathways involved in inflammation, cell survival, and angiogenesis.

Inhibition of Akt and PKC Signaling

A primary mechanism of action for this compound is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt and Protein Kinase C (PKC) signaling pathways. These pathways are crucial for cell survival, proliferation, and inflammation. By inhibiting the phosphorylation of Akt and PKC, this compound can suppress downstream inflammatory responses.

Anti-inflammatory Effects and VCAM-1 Expression

This compound has been shown to reduce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by tumor necrosis factor-alpha (TNF-α). VCAM-1 plays a critical role in the adhesion of leukocytes to the vascular endothelium, a key step in the inflammatory process. By downregulating VCAM-1, this compound can mitigate inflammatory responses.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature concerning hesperidin and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of a compound on cancer cell lines.

-

Cell Lines: A549 (non-small cell lung cancer) and noncancerous murine alveolar macrophages (J774A.1) were used.[3]

-

Procedure:

-

Cells were seeded in 96-well plates and incubated for 24 hours.[3]

-

Cells were then treated with serial dilutions of Hesperidin Methyl Chalcone (HMC) (0, 6.25, 12.5, 25, 50, and 100 µM) for 24 hours.[3]

-

After treatment, the medium was removed, and MTT solution was added to each well and incubated.

-

The formazan (B1609692) crystals were dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability was calculated as a percentage of the control (untreated cells), and the IC50 value was determined.[3]

-

In Vivo Antitumor Activity Assessment

-

Objective: To evaluate the in vivo antitumor efficacy of a compound in an animal model.

-

Animal Model: Swiss albino mice bearing Ehrlich Ascites Carcinoma (EAC).[3]

-

Procedure:

-

EAC cells were transplanted into the peritoneal cavity of mice.[3]

-

After tumor development, mice were treated with Hesperidin Methyl Chalcone (HMC) or a control vehicle.

-

Tumor volume and weight were measured at regular intervals.

-

The lifespan of the mice in each group was recorded.[3]

-

At the end of the study, blood samples were collected for hematological analysis (RBC, WBC, Hemoglobin).[3]

-

The levels of antioxidant enzymes (GSH, SOD, Catalase) in tumor tissues were also measured.[3]

-

Conclusion and Future Directions

The early-stage research on this compound and its related compounds, hesperidin and hesperidin methyl chalcone, indicates a promising therapeutic potential, particularly in the areas of anti-inflammatory and anticancer applications. The available data, primarily from preclinical in vitro and in vivo studies of its analogues, suggest that this compound may act through the modulation of key signaling pathways such as PI3K/Akt and PKC, and by inhibiting the expression of inflammatory mediators like VCAM-1.

However, a significant gap exists in the literature regarding the specific quantitative efficacy and detailed mechanisms of this compound itself. Future research should focus on:

-

Direct Comparative Studies: Conducting head-to-head studies comparing the potency and efficacy of this compound with hesperidin and hesperidin methyl chalcone.

-

Quantitative In Vitro and In Vivo Studies: Generating specific IC50 and EC50 values for this compound in various cancer cell lines and robust quantitative data from animal models of inflammation and cancer.

-

Pharmacokinetic and Bioavailability Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and optimize dosing strategies.

-

Mechanism of Action Elucidation: Further investigating the precise molecular targets and signaling pathways modulated by this compound.

A deeper understanding of these aspects will be critical for advancing this compound from a promising preclinical candidate to a potential therapeutic agent for human diseases. The information compiled in this guide provides a solid foundation for researchers and drug development professionals to build upon in their future investigations.

References

- 1. Exploring the In Vitro Anti‐Inflammatory Effect of Citrus Fruit Hesperidin Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The flavonoid hesperidin methyl chalcone as a potential therapeutic agent for cancer therapy: Molecular docking, <i>in vitro</i> cytotoxicity, and <i>in vivo</i> antitumor activity - Arabian Journal of Chemistry [arabjchem.org]

The Synthetic Chalcone Methylhesperidin: A Technical Guide to its Origins, Extraction, and Biological Activity

For Immediate Release

This technical guide provides an in-depth overview of methylhesperidin, a synthetic flavonoid derivative with significant potential in research and drug development. While not found in nature, this compound is synthesized from the naturally occurring bioflavonoid hesperidin (B1673128), which is abundantly present in citrus fruits. This document details the extraction of hesperidin from its natural sources and the subsequent chemical synthesis of this compound. Furthermore, it elucidates the key signaling pathways through which this compound exerts its biological effects, providing detailed experimental protocols for their investigation.

Natural Sources and Extraction of the Precursor: Hesperidin

This compound is a semi-synthetic compound derived from hesperidin, a flavanone (B1672756) glycoside abundant in citrus fruits, particularly in the peels and membranous parts of oranges and lemons.[1] The extraction of hesperidin from these natural sources is the foundational step for the synthesis of this compound. Various methods have been developed for efficient hesperidin extraction, with the choice of method often depending on the desired yield and purity.

Commonly employed techniques include solvent extraction, alkaline extraction, and more advanced methods such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE).[2][3] Alkaline extraction, for instance, involves treating citrus peels with a sodium hydroxide (B78521) solution to a pH of 11-11.5, followed by precipitation of hesperidin by adjusting the pH to 4.2-4.5.[2] This method can yield hesperidin with a purity of 60-70%, which can be further enhanced to over 95% through repeated crystallizations.[2]

| Extraction Method | Solvent/Conditions | Yield | Purity | Reference |

| Alkaline Extraction | NaOH (pH 11-11.5), followed by acidification | - | 60-70% (initial), >95% (after recrystallization) | [2] |

| Methanolic Extraction | Methanol-1% HCl | - | - | [2] |

| Soxhlet Extraction | Methanol at 65°C | - | - | [2] |

| Microwave-Assisted Extraction (MAE) | 70% aqueous ethanol, 100-180°C | 58.6 mg/g | - | [2] |

Synthesis of this compound from Hesperidin

This compound is produced through the chemical methylation of hesperidin. This process enhances the water solubility of the compound, a crucial factor for its application in pharmaceuticals and cosmetics.[4] The most common methods involve the use of methylating agents such as dimethyl sulfate, methyl iodide, or methyl trifluoromethanesulfonate (B1224126) in an alkaline solution.[5][6][7][8]

The synthesis generally involves dissolving hesperidin in an alkaline aqueous solution and then introducing the methylating agent.[5][6] The reaction mixture is then neutralized, and the this compound is extracted using an organic solvent like n-butanol.[5][6] Subsequent purification steps, such as recrystallization from ethanol, are employed to obtain a high-purity product.[5]

| Methylating Agent | Solvent | Yield | Purity | Reference |

| Dimethyl Sulfate | Alkaline aqueous solution | Low | - | [5] |

| Methyl Trifluoromethanesulfonate | Anhydrous methanol, Sodium hydroxide | >90% | >95% | [5] |

| Methyl Trifluoromethanesulfonate | DMF, Potassium hydroxide | 92.0% | 94.9% | [5] |

| Methyl Iodide | - | - | - | [8] |

Experimental Workflow for this compound Synthesis

References

- 1. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Hydrolyzed this compound Induces Antioxidant Enzyme Expression via the Nrf2-ARE Pathway in Normal Human Epidermal Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of TNF-alpha induced ICAM-1, VCAM-1 and E-selectin expression by selenium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preclinical Toxicology and Safety Profile of Methylhesperidin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylhesperidin, a methylated derivative of the flavonoid hesperidin (B1673128) found in citrus fruits, is recognized for its enhanced water solubility and bioavailability compared to its parent compound.[1][2] This characteristic makes it a compound of interest for applications in pharmaceuticals, functional foods, and dietary supplements.[1][2] As with any compound intended for human consumption, a thorough evaluation of its preclinical safety and toxicological profile is paramount. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its toxicological and safety assessments in various animal models. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound.

Toxicological Profile

The preclinical safety evaluation of this compound has been established through a series of studies, including subchronic, carcinogenicity, and developmental toxicity assessments. It is often considered in conjunction with its parent compound, hesperidin, due to their structural similarity and shared metabolic pathways.[3]

Acute Toxicity

While specific LD50 values for this compound are not detailed in the provided search results, the toxicity of its parent compound, hesperidin, has been evaluated. For hesperidin, the median lethal dose (LD50) in Sprague-Dawley rats was determined to be 4837.5 mg/kg.[4][5] In an acute oral toxicity study, a single high dose of hesperidin (5000 mg/kg) resulted in 10% mortality in rats.[4][5][6] For a hesperetin-7-glucoside–β-cyclodextrin inclusion complex, a single oral gavage dose of up to 2000 mg/kg in rats produced no mortality or clinical signs of toxicity.[7][8][9]

Subchronic Toxicity

A subchronic toxicity study of this compound was conducted in B6C3F1 mice, which indicated a favorable safety profile with no significant toxic effects observed.[7][10]

Table 1: Subchronic Toxicity Study of this compound in B6C3F1 Mice

| Parameter | Details |

| Test Substance | This compound |

| Species/Strain | B6C3F1 Mice |

| Dosage | 5.0% in the diet |

| Duration | 13 weeks |

| Key Findings | No obvious toxic effects were observed in mice of either sex.[10] |

Experimental Protocol: Subchronic Toxicity Study

The subchronic oral toxicity study of this compound was performed by administering the test substance as a dietary admixture to B6C3F1 mice for 13 weeks.[7][10] The concentration of this compound in the feed was 5.0%.[10] Throughout the study, the animals were monitored for clinical signs of toxicity and morbidity.[7]

Carcinogenicity

A long-term carcinogenicity study of this compound was conducted in B6C3F1 mice, which concluded that this compound did not exhibit carcinogenic potential under the experimental conditions.[7][11][12][13]

Table 2: Carcinogenicity Study of this compound in B6C3F1 Mice

| Parameter | Details |

| Test Substance | This compound |

| Species/Strain | B6C3F1 Mice |

| Dosage | 0%, 1.25%, or 5% in feed |

| Duration | 96 weeks |

| Key Findings | - Reduced organ weights in females at 1.25% and in both sexes at 5.0%.[11][14] - No biologically significant effects or carcinogenicity were evident with respect to mortality or clinical signs.[11][14] |

Experimental Protocol: Carcinogenicity Study

In the carcinogenicity study, B6C3F1 mice were administered this compound in their feed at concentrations of 0%, 1.25%, or 5% for a duration of 96 weeks.[11][14] The study evaluated mortality, clinical signs, and the incidence of tumors to determine the carcinogenic potential of the test substance.[11][14]

Genotoxicity

The available data on hesperidin and related compounds suggest an absence of genotoxic potential.[7] Mutagenicity tests, including the Ames test and somatic mutation and recombination test (SMART) in Drosophila melanogaster, revealed no genotoxicity for hesperidin.[11] Additionally, an in vitro chromosomal aberration assay with glucosyl hesperidin at concentrations up to 5000 µg/mL and an in vivo micronucleus assay in mice with doses up to 2000 mg/kg showed no clastogenic potential.[7][11]

Reproductive and Developmental Toxicity

A prenatal developmental toxicity study of this compound was conducted in Wistar rats to assess its effects on pregnancy and fetal development. The study concluded that this compound is not a teratogen under the tested conditions.[3]

Table 3: Prenatal Developmental Toxicity Study of this compound in Wistar Rats

| Parameter | Details |

| Test Substance | This compound |

| Species/Strain | Wistar Rats |

| Dosage | 2 g/kg, 4 g/kg, and 8 g/kg body weight/day (oral administration) |

| Duration | Gestation days 7 to 17 |

| Key Findings | - No changes in maternal mortality, food consumption, or body weight gain.[3][15] - No significant changes in corpora lutea count, implantation count, or implantation rate.[3] - No significant differences in the number of fetuses, sex ratio, or fetal body weight.[3] - No evidence of increased fetal death or malformations attributable to the treatment.[3][15] |

| NOAEL | 8000 mg/kg bw/day for developmental toxicity.[3] |

Experimental Protocol: Prenatal Developmental Toxicity Study

Pregnant Wistar rats were administered this compound orally via stomach tube once daily from the 7th to the 17th day of gestation.[3][15] The dose levels were 2, 4, and 8 g/kg of body weight, with a control group receiving distilled water.[3][15] The study observed the effects on the pregnant rats, including mortality, food consumption, and body weight gain.[3] The fetuses were examined for external, skeletal, and internal abnormalities to assess for any teratogenic effects.[3]

Visualizations

Experimental Workflow for Preclinical Toxicity Assessment

The following diagram illustrates a generalized workflow for the preclinical toxicological assessment of a substance like this compound, based on the types of studies discussed.

Caption: A generalized workflow for preclinical toxicology assessment.

Metabolic Relationship of Hesperidin Derivatives

This diagram illustrates the metabolic relationship between hesperidin, this compound, and their common metabolite, hesperetin. This relationship is important for understanding why toxicological data from one compound may be used as a surrogate for another.

Caption: Metabolic pathway of hesperidin and this compound.

Summary and Conclusion

The preclinical toxicological data available for this compound indicate a favorable safety profile. Subchronic and long-term carcinogenicity studies in mice did not reveal significant toxic or carcinogenic effects, even at high dietary concentrations.[7][10][11][14] Furthermore, a prenatal developmental toxicity study in rats demonstrated no teratogenic effects, establishing a high No-Observed-Adverse-Effect Level (NOAEL).[3][15] The lack of genotoxicity observed for the parent compound, hesperidin, and related glucosides further supports the safety of this compound.[7][11]

References

- 1. CAS 11013-97-1: this compound | CymitQuimica [cymitquimica.com]

- 2. High-Quality Methyl Hesperidin Manufacturer & Exporter in India | Nans Products [nansproducts.co]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. Acute and sub-chronic oral toxicity studies of hesperidin isolated from orange peel extract in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mutagenic, Acute, and Subchronic Toxicity Studies of the Hesperetin-7-Glucoside–β-Cyclodextrin Inclusion Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mutagenic, Acute, and Subchronic Toxicity Studies of the Hesperetin-7-Glucoside-β-Cyclodextrin Inclusion Complex [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. vkm.no [vkm.no]

- 12. xcessbio.com [xcessbio.com]

- 13. selleckchem.com [selleckchem.com]